5-Chloro-6-(trifluoromethyl)pyridin-2-ol

Description

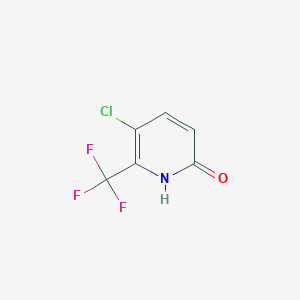

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZQVVDYMFKTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858625 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-31-9 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Methods

5-Chloro-6-(trifluoromethyl)pyridin-2-ol is a trifluoromethyl-substituted pyridine with a chloro group that impacts its chemical properties and biological activities. Several methods can be used to synthesize it. The most efficient strategies involve controlling reaction parameters to minimize by-products and maximize yield. Transition metal catalysts can further enhance reaction efficiency.

Reaction with Trifluoromethyl Ketone Under Alkaline Conditions

One method involves reacting 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions.

Reaction with Trifluoromethyl Zinc Chloride

Another method involves reacting 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride.

Industrial Production

Industrial production methods typically involve large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity and often involve advanced techniques, such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Reaction Parameters

Efficient synthesis often involves controlling reaction parameters, such as temperature and reactant molar ratios, to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(trifluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties, particularly against Chlamydia trachomatis, a pathogen responsible for sexually transmitted infections. Research indicates that derivatives with trifluoromethyl groups exhibit enhanced activity compared to their non-fluorinated counterparts, making them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition Studies

5-Chloro-6-(trifluoromethyl)pyridin-2-ol serves as a useful probe in enzyme inhibition studies. Its ability to bind to specific enzymes allows researchers to investigate metabolic pathways relevant to various diseases. This characteristic positions it as a potential therapeutic agent in treating metabolic disorders.

Agrochemical Applications

Intermediates in Agrochemical Production

The compound is utilized as an intermediate in the synthesis of several agrochemicals, including fungicides like picoxystrobin. The trifluoromethyl group enhances the efficacy and stability of these agrochemicals, making them more effective against pests and diseases in agricultural settings .

Synthesis of Fluorinated Compounds

this compound is involved in the synthesis of various fluorinated compounds, which are critical in enhancing the biological activity and metabolic stability of agrochemicals. The incorporation of fluorine into these compounds often leads to improved lipophilicity and solubility, which are desirable traits for active ingredients in agricultural products .

Chemical Synthesis and Research

Regioselective Oxyfunctionalization

Recent studies have highlighted the use of whole cells from Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, including this compound. This biotransformation process allows for the production of various hydroxylated derivatives that may have distinct biological activities .

Case Studies

Several studies have focused on specific applications of this compound:

- Antichlamydial Activity Study : This study evaluated various pyridine derivatives against C. trachomatis, finding that compounds with trifluoromethyl substituents significantly inhibited bacterial growth without harming host cells. This underscores the potential for developing new treatments for chlamydial infections.

- Enzyme Interaction Studies : Research has shown that this compound can effectively bind to target enzymes, altering their activity and leading to potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition or activation of specific enzymes and receptors, affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions of its substituents. Below is a comparison with analogs featuring halogen and fluorinated groups:

Physicochemical Properties

- Acidity: The hydroxyl group at position 2 in this compound likely results in a pKa similar to phenol derivatives (e.g., ~7–10). In contrast, 5-(3-fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol has a predicted pKa of 7.27, indicating moderate acidity due to electron-withdrawing substituents stabilizing the deprotonated form .

- Boiling Point: The trifluoromethyl group increases molecular weight and boiling point.

- Density: The trifluoromethyl group contributes to higher density (e.g., 1.405 g/cm³ for the phenyl analog vs. ~1.2–1.3 g/cm³ for non-fluorinated pyridines) .

Biological Activity

5-Chloro-6-(trifluoromethyl)pyridin-2-ol is a compound that has garnered attention due to its diverse biological activities. This article delves into its interactions with various biological systems, including its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which significantly influences its biological activity. The presence of these functional groups enhances the molecule's lipophilicity and reactivity, contributing to its interaction with biological targets.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity. For instance, it was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed effective inhibition with a minimum inhibitory concentration (MIC) ranging from 100 µg/mL to 200 µg/mL, indicating potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 100 - 200 |

| Pseudomonas aeruginosa | 200 |

| Escherichia coli | 150 |

Fungal Activity

In addition to bacterial activity, the compound also displayed antifungal properties. It was evaluated against Candida albicans and other fungal strains, yielding MIC values of around 200 µg/mL, which were lower than those of standard antifungal agents like nystatin .

Enzyme Interactions

This compound interacts with various enzymes, which is crucial for its biological efficacy. Notably, it has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies indicated that this compound could inhibit the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism .

Case Studies and Research Findings

- Bioconversion Studies : A study involving Burkholderia sp. MAK1 demonstrated the ability of this microorganism to convert pyridine derivatives into hydroxylated products. This biotransformation pathway included the use of this compound as a substrate, leading to the production of various hydroxylated derivatives under optimized conditions (30 °C) .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of compounds similar to this compound revealed that the trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs. This modification increased potency against several biological targets, including TRPV1 receptors .

Q & A

Q. What are the common synthetic routes for 5-Chloro-6-(trifluoromethyl)pyridin-2-ol?

A widely used method involves reacting the pyridin-2-one precursor with phosphoryl chloride (POCl₃) under reflux conditions (100°C for 1–1.5 hours). The reaction mixture is then neutralized with a saturated sodium bicarbonate solution, extracted with dichloromethane, and purified via drying over anhydrous sodium sulfate and solvent evaporation. This approach emphasizes temperature control and reagent stoichiometry to optimize yield .

Q. What analytical techniques are recommended for characterizing this compound?

Liquid chromatography-mass spectrometry (LCMS) can confirm the molecular ion peak (observed at m/z 217 [M+H]⁺), while high-performance liquid chromatography (HPLC) under acidic conditions (e.g., with 0.1% trifluoroacetic acid) provides retention time data (~1.03 minutes) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to verify substituent positions on the pyridine ring .

Q. What are the solubility properties of this compound?

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and chlorinated solvents (e.g., dichloromethane) due to its hydroxyl and trifluoromethyl groups. Experimental determination via saturation solubility studies in solvent gradients (e.g., water:ethanol mixtures) is recommended for precise profiling .

Advanced Research Questions

Q. How do the chloro and trifluoromethyl substituents influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) at the 5-chloro position. Comparative kinetic studies with analogs (e.g., methyl or bromo substituents) reveal that steric hindrance from the trifluoromethyl group may slow reactions, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic bases) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Key optimizations include:

- Using excess phosphoryl chloride (1.5–2 equivalents) to drive the reaction to completion.

- Strict moisture control to prevent hydrolysis of intermediates.

- Employing recrystallization or flash chromatography for purification, ensuring >95% purity. Scalability tests under inert atmospheres (e.g., nitrogen) are critical to minimize side reactions .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking simulations (e.g., AutoDock4) can model interactions with biological targets like HER-2 kinase. Validation protocols involve redocking known ligands (e.g., 03Q) to calculate root mean square deviation (RMSD ≤ 2 Å). Density functional theory (DFT) calculations further predict electronic effects of substituents on binding affinity, guiding structural modifications for enhanced activity .

Q. What are the challenges in synthesizing derivatives of this compound for medicinal chemistry studies?

Key challenges include:

- Regioselective functionalization of the pyridine ring without disrupting the hydroxyl group.

- Managing the stability of intermediates under acidic/basic conditions.

- Mitigating steric effects during coupling reactions (e.g., Suzuki-Miyaura). Strategies like protecting group chemistry (e.g., silylation of the hydroxyl group) and transition metal catalysis (e.g., Pd-mediated cross-coupling) are often employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.